Lutetium(iii)acetylacetonate hydrate

Description

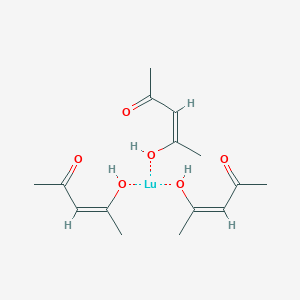

Lutetium(III) acetylacetonate hydrate (Lu(acac)₃·xH₂O) is a coordination compound comprising a lutetium(III) ion complexed with three acetylacetonate (acac) ligands and water molecules. The compound is widely utilized as a catalyst in organic synthesis, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions, due to its ability to lower activation energy and selectively activate chemical bonds without being consumed in the process . Its unique coordination geometry, influenced by lutetium’s small ionic radius (a consequence of the lanthanide contraction), enhances its catalytic efficiency in comparison to lighter lanthanides .

Properties

Molecular Formula |

C15H24LuO6 |

|---|---|

Molecular Weight |

475.31 g/mol |

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;lutetium |

InChI |

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

BJUPKIHXMYXGRT-LNTINUHCSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Lu] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Lu] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Lutetium Oxide or Hydroxide

Reagents : Lutetium(III) oxide (Lu₂O₃) or lutetium(III) hydroxide (Lu(OH)₃), acetylacetone (Hacac), aqueous ammonia (NH₃).

Procedure :

- Lu₂O₃ is dissolved in dilute hydrochloric acid to form lutetium chloride (LuCl₃), followed by neutralization with NH₃ to pH ~5.

- A solution of acetylacetone and NH₃ (molar ratio Hacac:Lu³⁺ = 3:1) is prepared, with excess Hacac to ensure complete chelation.

- The ammoniacal Hacac solution is added dropwise to the LuCl₃ solution under stirring, yielding a bright yellow precipitate.

- The product is vacuum-filtered, washed with cold water, and dried in a desiccator.

| Parameter | Value/Range | Source |

|---|---|---|

| Reaction pH | 5.0–5.5 | |

| Molar ratio (Hacac:Lu) | 3:1 (with 10–50% excess) | |

| Yield | 70–85% |

Direct Reaction with Trialkoxylutetium

Reagents : Trialkoxylutetium (e.g., Lu(OCH₃)₃), acetylacetone, anhydrous solvent (e.g., ethanol).

Procedure :

- Trialkoxylutetium is dissolved in ethanol under nitrogen atmosphere.

- Acetylacetone is added stoichiometrically (3:1 molar ratio) at 50–70°C, forming a chelate complex.

- The mixture is refluxed for 2–4 hours, followed by solvent evaporation under reduced pressure.

- Hydration is achieved by exposing the product to atmospheric moisture or adding controlled H₂O.

Recrystallization and Purification

Methods :

- Ethanol recrystallization : Crude product is dissolved in hot ethanol, filtered, and cooled to 0°C to yield needle-shaped crystals.

- Petroleum ether wash : Removes unreacted Hacac and byproducts.

| Purity Grade | Appearance | Melting Point | Solubility | |

|---|---|---|---|---|

| 99% (2N) | White powder | 158–163°C | Insoluble in H₂O | |

| 99.999% (5N) | Crystalline | 160–165°C | Soluble in organics |

Critical Reaction Considerations

- pH Control : Excess NH₃ or NaOH risks forming hydroxo complexes (e.g., Lu(acac)₂OH) instead of Lu(acac)₃.

- Temperature : Reactions at >70°C may decompose acetylacetonate ligands.

- Ligand Stability : Acetylacetonate’s bidentate coordination forms a distorted octahedral geometry around Lu³⁺, confirmed by UV-Vis and FTIR.

Industrial-Scale Synthesis (Patent Methods)

Process :

- Metal hydroxides or oxides are reacted with Hacac in a solvent-free system at 20–75°C.

- Water generated during the reaction is removed via azeotropic distillation with excess Hacac.

Example :

| Step | Conditions | Outcome |

|---|---|---|

| Chelation | 50°C, 2 hr | 90% conversion |

| Distillation | 100°C, reduced pressure | 98% purity |

Chemical Reactions Analysis

Types of Reactions

Lutetium(iii)acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.

Reduction: Reduction reactions can convert the this compound to lower oxidation states of lutetium.

Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phenanthroline or bipyridine, forming new complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions include lutetium oxide, reduced lutetium complexes, and substituted lutetium acetylacetonate complexes .

Scientific Research Applications

Lutetium(iii)acetylacetonate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lutetium(iii)acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Molecular Weight : Lu(acac)₃·xH₂O has the highest molecular weight due to lutetium’s position as the heaviest lanthanide.

- Hydration: Hydration states vary; yttrium’s compound may include dihydrate forms, while lutetium’s is typically monohydrate.

Solubility and Stability

- Lu(acac)₃·xH₂O : Soluble in organic solvents (acetone, chloroform) but poorly in water .

- Ce(acac)₃·xH₂O : Similar solubility profile; stable under standard conditions but may decompose upon prolonged exposure to moisture .

- Y(acac)₃·xH₂O: Comparable organic solubility; hygroscopic nature noted in safety data .

- La(acac)₃·xH₂O : Likely follows trends of lighter lanthanides, with moderate air stability.

Biological Activity

Lutetium(III) acetylacetonate hydrate (Lu(acac)₃·xH₂O) is a coordination compound of lutetium, a rare earth element, and acetylacetone, a bidentate ligand. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of Lutetium(III) acetylacetonate hydrate, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₂₁LuO₆

- Molecular Weight : 472.29 g/mol

- CAS Number : 86322-74-9

Lutetium(III) acetylacetonate hydrate exhibits biological activity primarily through its interaction with biological macromolecules and its potential as a therapeutic agent. The mechanism of action can be attributed to:

- Metal Ion Interaction : The lutetium ion can interact with various biomolecules, potentially altering their structure and function.

- Chelation Properties : The acetylacetonate ligand forms stable chelates with metal ions, affecting their bioavailability and reactivity in biological systems.

Antitumor Activity

Research has shown that lanthanide compounds, including lutetium complexes, may exhibit antitumor properties. A study demonstrated that lutetium complexes could induce apoptosis in cancer cells through oxidative stress mechanisms. The proposed pathway involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing normal cells.

Neurotoxicity and Cytotoxicity

While some studies indicate potential therapeutic benefits, others highlight the toxicity associated with lutetium compounds. For instance:

- Neurotoxicity : High concentrations of lutetium ions have been linked to neurotoxic effects, including impaired neuronal function and increased oxidative stress.

- Cytotoxicity : In vitro studies have reported cytotoxic effects on various cell lines when exposed to lutetium acetylacetonate, indicating a dose-dependent relationship.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study involving human breast cancer cell lines (MCF-7) treated with Lu(acac)₃ showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

- Apoptotic markers were elevated, suggesting that Lu(acac)₃ induces programmed cell death in cancerous cells.

-

Animal Models :

- In vivo studies using murine models demonstrated that administration of lutetium compounds resulted in tumor regression in xenograft models of prostate cancer.

- Histopathological analysis revealed reduced tumor size and increased apoptosis rates compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the standard synthesis method for Lutetium(III) acetylacetonate hydrate, and what are its critical parameters?

- Methodological Answer : The compound is synthesized by reacting trialkoxylutetium (e.g., Lu(OR)₃) with acetylacetone (C₅H₈O₂) under anhydrous conditions. Key parameters include maintaining a stoichiometric ratio (1:3 for Lu:acetylacetone), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (typically 60–80°C) to prevent ligand decomposition. Post-synthesis purification involves recrystallization from acetone or toluene .

Q. What are the solubility characteristics of Lutetium(III) acetylacetonate hydrate, and how do they influence experimental design?

- Methodological Answer : The compound is highly soluble in polar organic solvents (e.g., acetone, chloroform, toluene) but exhibits limited solubility in water. This solubility profile necessitates the use of organic solvents for homogeneous reaction conditions in catalysis or nanoparticle synthesis. For aqueous-phase applications, ligand exchange or surfactant-assisted dispersion may be required .

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Acetone | >50 | Preferred for synthesis |

| Chloroform | >40 | Used in thin-film deposition |

| Water | <1 | Requires functionalization |

Q. What safety protocols are essential when handling Lutetium(III) acetylacetonate hydrate?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and ensure adequate ventilation. Respiratory protection (e.g., N100/P3 respirators) is mandatory if airborne particles are generated. Avoid skin contact due to potential irritation. Store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can Lutetium(III) acetylacetonate hydrate be utilized in the synthesis of luminescent or magnetic nanomaterials?

- Methodological Answer : The compound serves as a precursor in sol-gel or thermal decomposition methods. For luminescent nanoparticles (e.g., Lu₂O₃:Eu³⁺), mix with dopant acetylacetonates (e.g., Eu(acac)₃) in a 1:0.05 molar ratio, dissolve in oleic acid/octadecene, and heat to 300°C under argon. Magnetic nanoparticles require co-precipitation with iron acetylacetonates, followed by calcination at 500°C .

Q. What analytical techniques are most effective for characterizing coordination geometry and purity?

- Methodological Answer :

- X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity.

- FTIR Spectroscopy : Identifies acetylacetonate ligand vibrations (e.g., C=O stretch at ~1600 cm⁻¹, C-H bend at ~1520 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., ligand loss at 200–250°C, oxide formation above 400°C).

- NMR (¹H, ¹³C) : Detects residual solvents or ligand degradation products .

Q. How can researchers resolve contradictions in reported thermal stability data for Lutetium(III) acetylacetonate hydrate?

- Methodological Answer : Discrepancies often arise from differences in atmosphere (e.g., N₂ vs. air) or heating rates. To standardize results:

Perform TGA under inert (N₂) and oxidative (O₂) conditions at 5°C/min.

Compare decomposition onset temperatures and residue composition (e.g., Lu₂O₃ vs. carbonaceous residues).

Validate with mass spectrometry (MS) to identify gaseous byproducts (e.g., CO₂, H₂O) .

Q. What role does the acetylacetonate ligand play in modulating catalytic activity in cross-coupling reactions?

- Methodological Answer : The β-diketonate ligands stabilize the Lu³⁺ center, preventing agglomeration during catalysis. In Suzuki-Miyaura reactions, the ligand’s electron-withdrawing properties enhance oxidative addition of aryl halides. Experimental optimization involves varying ligand-to-metal ratios (1:1 to 1:4) and solvent polarity (e.g., DMF vs. THF) to balance stability and activity .

Q. What strategies improve yield and purity in large-scale synthesis of Lutetium(III) acetylacetonate hydrate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.